2-Iodo-1-indanone
Overview
Description
2-Iodo-1-indanone is an organic compound with the molecular formula C9H7IO It is a derivative of indanone, where an iodine atom is substituted at the second position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-1-indanone can be synthesized through several methods. One common approach involves the iodination of 1-indanone. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position on the indanone ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 2-iodo derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The carbonyl group in the indanone ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The iodine atom can act as a leaving group in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indanones, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Iodo-1-indanone has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its biological activity and potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 2-Iodo-1-indanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the carbonyl group in the indanone ring can participate in various interactions, influencing the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
1-Iodo-2-indanone: Another iodinated indanone derivative with the iodine atom at a different position.
2-Bromo-1-indanone: A brominated analogue with similar chemical properties but different reactivity due to the presence of bromine instead of iodine.
2-Chloro-1-indanone: A chlorinated analogue with distinct reactivity and applications.
Uniqueness: 2-Iodo-1-indanone is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine or chlorine can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-iodo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUBXRVXPVFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451813 | |
Record name | 2-Iodo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113021-30-0 | |
Record name | 2-Iodo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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